Cas no 83-67-0 (Theobromine)

Theobromine structure
Theobromine structure
Product name:Theobromine
CAS No:83-67-0
MF:C7H8N4O2
MW:180.16402053833
MDL:MFCD00022830
CID:34302
PubChem ID:24277679

Theobromine Chemical and Physical Properties

Names and Identifiers

    • theobromine
    • 3,7-dihydro-3,7-dimethyl-1h-purine-6-dione
    • 3,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 3,7-dimethyl-xanthin
    • 6-dione,3,7-dihydro-3,7-dimethyl-1H-Purine-2
    • Diurobromine
    • Santheose
    • SC 15090
    • 3,7-dimethylpurine-2,6-dione
    • 3,7-Dimethylxanthine
    • Theobromine solution
    • THEOBROMINE(SH) PrintBack
    • 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
    • Teobromin
    • Theosalvose
    • Theostene
    • Thesal
    • Thesodate
    • 2,6-Dihydroxy-3,7-dimethyl-purine
    • 3,7-Dimethyl-xanthine
    • Theobromin
    • Xanthine, 3,7-dimethyl-
    • 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-
    • 2,6-Dihydroxy-3,7-dimethylpurine
    • Theobromine (natural)
    • FEMA No. 3591
    • 3,7-dimethyl-2,3
    • 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione (ACI)
    • Theobromine (8CI)
    • 3,7-Dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 3,7-Dimethyl-3,7-dihydro-purine-2,6-dione
    • MeSH ID: D013805
    • NSC 5039
    • 83-67-0
    • SMR000058357
    • MLSMR
    • MLS000028407
    • NCGC00179030-02
    • SPBio_001049
    • s2368
    • Z56347209
    • SY048379
    • Spectrum4_000403
    • SDCCGMLS-0002875.P003
    • KBio2_005569
    • AC-34381
    • NCGC00016023-07
    • DB01412
    • OBD445WZ5P
    • NCGC00016023-01
    • HMS3714P09
    • 3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
    • SBI-0051154.P003
    • THEOBROMINE [FHFI]
    • NCGC00016023-05
    • Theobrominum
    • NCGC00016023-18
    • AB00052141_12
    • MFCD00022830
    • NCGC00016023-04
    • NSC5039
    • HSDB 7332
    • SC-15090
    • BBL034679
    • NCGC00024123-03
    • T 4500
    • Q206844
    • NCGC00024123-08
    • Caffeine EP impurity D
    • HMS1570P09
    • Prestwick0_000874
    • NCGC00016023-26
    • NCGC00016023-11
    • 3,7-dimethyl-1H-purine-2,6-dione
    • BDBM50014260
    • NCGC00016023-02
    • Lopac0_001187
    • NS00009946
    • THEOBROMINE (EP IMPURITY)
    • purine-2,6(1H,3H)-dione, 3,7-dimethyl-
    • BRD-K34888156-001-11-2
    • KBio2_003001
    • SR-01000000069-10
    • EU-0101187
    • YAPQBXQYLJRXSA-UHFFFAOYSA-
    • SR-01000000069-7
    • BPBio1_001043
    • HMS501O13
    • Theobromine, >=98.0%
    • NCGC00253943-01
    • Theobromine, Pharmaceutical Secondary Standard; Certified Reference Material
    • NSC757407
    • Spectrum3_000279
    • KBio3_001258
    • HMS2092G04
    • Theobromine [INN:BAN:NF]
    • Theobromine, analytical standard
    • Theobromine, >=98.0% (HPLC)
    • Q-100848
    • THEOBROMINE [HSDB]
    • AS-13904
    • AB00052141
    • IDI1_000611
    • BSPBio_001758
    • NCGC00016023-15
    • CS-7972
    • InChI=1/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)
    • Prestwick2_000874
    • KBio1_000611
    • SPECTRUM1500649
    • Tox21_300016
    • NCGC00016023-06
    • NCGC00024123-05
    • BSPBio_000947
    • Prestwick3_000874
    • 5-26-13-00553 (Beilstein Handbook Reference)
    • NCGC00016023-08
    • AC-11381
    • NCGC00016023-09
    • PDSP2_001001
    • DA-68137
    • Spectrum2_000985
    • HMS1921O13
    • THEOBROMINE [VANDF]
    • THEOBROMINE [IARC]
    • AKOS000121558
    • Theobromine(20%)
    • LP01187
    • SR-01000000069-4
    • NCGC00024123-06
    • THEOBROMINE (MART.)
    • Theobromine 0.1 mg/ml in Methanol
    • NCGC00016023-03
    • SR-01000000069-9
    • PDSP1_001017
    • NINDS_000611
    • 3,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione #
    • BRN 0016464
    • Lopac-T-4500
    • NSC-5039
    • 7-Dimethylxanthine
    • DTXCID506132
    • Theobromine (3,7-Dimethylxanthine)
    • NCGC00024123-04
    • CAS-83-67-0
    • THEOBROMINE [WHO-DD]
    • NCGC00016023-14
    • THEOBROMINE (IARC)
    • SPBio_002868
    • NCGC00179030-01
    • NCGC00016023-12
    • HMS3263N15
    • SR-01000000069
    • CAFFEINE MONOHYDRATE IMPURITY D [EP IMPURITY]
    • UNII-OBD445WZ5P
    • PENTOXIFYLLINE IMPURITY A (EP IMPURITY)
    • SR-01000000069-2
    • NCGC00024123-07
    • BRD-K34888156-213-01-4
    • NCGC00016023-17
    • Tox21_501187
    • 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione
    • PENTOXIFYLLINE IMPURITY A [EP IMPURITY]
    • 5-26-13-00553 (Beilstein)
    • NCGC00016023-13
    • Prestwick1_000874
    • SR-01000000069-8
    • EN300-16609
    • 3,7-DIMETHYLXANTHINE; 3,7-DIMETHYLPURINE-2,6-DIONE
    • CEC63CCA-3B4B-4F4F-92C1-1789DF3C880A
    • KBio2_000433
    • Spectrum_000053
    • CHEBI:28946
    • Tox21_110284
    • SDCCGSBI-0051154.P004
    • NSC-757407
    • 519-41-5
    • EINECS 201-494-2
    • STL419465
    • T0178
    • DTXSID9026132
    • CCG-40078
    • CCRIS 2350
    • Pharmakon1600-01500649
    • Tox21_110284_1
    • KBioSS_000433
    • 1H-Purine-2, 3,7-dihydro-3,7-dimethyl-
    • Theobromine, European Pharmacopoeia (EP) Reference Standard
    • THEOBROMINE [EP IMPURITY]
    • NCGC00261872-01
    • KBioGR_000666
    • NCGC00016023-10
    • 3,7-dimethylxanthin
    • Xantheose
    • THEOBROMINE [MART.]
    • C07480
    • WLN: T56 BN DN FNVMVJ B1 F1
    • BRD-K34888156-001-08-8
    • Prestwick_1054
    • D71206
    • 37T
    • DivK1c_000611
    • 1H-purine-2,6-dione,3,7-dihydro-3,7- dimethyl- (9CI)
    • CHEMBL1114
    • THEOBROMINE [MI]
    • HMS2097P09
    • Spectrum5_001387
    • THEOBROMINUM [HPUS]
    • SCHEMBL3184
    • HY-N0138
    • Theobromine
    • MDL: MFCD00022830
    • Inchi: 1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)
    • InChI Key: YAPQBXQYLJRXSA-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=CN2C)N(C)C(=O)N1
    • BRN: 0016464

Computed Properties

  • Exact Mass: 180.064726g/mol
  • Surface Charge: 0
  • XLogP3: -0.8
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 180.064726g/mol
  • Monoisotopic Mass: 180.064726g/mol
  • Topological Polar Surface Area: 67.2Ų
  • Heavy Atom Count: 13
  • Complexity: 267
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 180.16
  • Tautomer Count: 3
  • Surface Charge: 0

Experimental Properties

  • Stability Shelf Life: Stable under recommended storage conditions.
  • Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
  • Dissociation Constants: pKa = 9.90 /imide N/
  • Taste: Bitter tasting alkaloid
  • Color/Form: Powder
  • Density: 1.5
  • Melting Point: 290-295 ºC
  • Boiling Point: 312.97°C (rough estimate)
  • Flash Point: 290-295°C
  • Refractive Index: 1.6700 (estimate)
  • Solubility: H2O: slightly soluble
  • Water Partition Coefficient: Slightly soluble, <0.1 g/100 ml at 18 º C
  • PSA: 72.68000
  • LogP: -1.03970
  • Merck: 9282
  • Sublimation Point: 290-295 ºC
  • Vapor Pressure: 1.13X10-11 mm Hg at 25 °C (est)
  • FEMA: 3591 | THEOBROMINE
  • pka: 7.89(at 18℃)
  • Solubility: 1g of product is dissolved in about 2000ml of cold water, 150ml of boiling water, 2220ml of ethanol, dissolved in alkali hydroxide solution, concentrated acid and 20% trisodium phosphate aqueous solution, and almost insoluble in benzene, diethyl ether, chloroform and carbon tetrachloride.

Theobromine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
  • WGK Germany:1
  • Hazard Category Code: R22
  • Safety Instruction: S22-S24/25
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • FLUKA BRAND F CODES:10-23
  • RTECS:XH2275000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Risk Phrases:R22
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Theobromine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Theobromine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012802-100g
Theobromine
83-67-0 99%
100g
¥421 2024-05-21
Enamine
EN300-16609-100.0g
3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
83-67-0 95%
100g
$101.0 2023-06-08
Enamine
EN300-16609-0.5g
3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
83-67-0 95%
0.5g
$21.0 2023-06-08
TRC
T343800-1g
Theobromine
83-67-0
1g
$ 74.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
T-013-1ML
Theobromine solution
83-67-0
1ml
¥650.72 2023-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819117-500g
Theobromine
83-67-0 99%
500g
¥1,795.00 2022-09-28
TRC
T343800-5g
Theobromine
83-67-0
5g
$ 92.00 2023-09-05
TRC
T343800-250mg
Theobromine
83-67-0
250mg
$ 63.00 2023-09-05
ChemFaces
CFN99737-20mg
Theobromine
83-67-0 >=98%
20mg
$30 2021-07-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0625-25 mg
Theobromine
83-67-0 99.82%
25mg
¥148.00 2022-04-26

Theobromine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Trioctylmethylammonium chloride ,  Triethylene glycol dibutyl ether Solvents: Water ;  60 °C
Reference
Process for the production of 3,7-dialkylxanthines from 3-alkylxanthines
, European Patent Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Pseudomonas putida
Reference
Microbial production of theobromine from caffeine
Asano, Yasuhisa; et al, Bioscience, 1993, 57(8), 1286-9

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Purines. XXX. Ring fission of 3,7-dialkyladenines by alkaline hydrolysis
Fujii, Tozo; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(1), 107-17

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium cyanate Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation of 3,7-dialkylxanthines
, Germany, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Acetic acid Solvents: Water
Reference
Process for preparing pharmaceutically pure 3-methyl-7-alkylxanthines
, Czech Republic, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 6 h, 80 °C; 80 °C → 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, 20 °C; 20 °C → 90 °C; 3 h, 90 °C; 90 °C → rt
Reference
Synthesis of some N-substituted theobromine derivatives
Dubey, P. K.; et al, Indian Journal of Heterocyclic Chemistry, 2005, 14(4), 301-306

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Acetic acid Solvents: Water
Reference
Process for preparation of pharmaceutically pure 3-methyl-7-alkylxanthines.
, Slovakia, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium hydroxide Catalysts: Diethylene glycol dibutyl ether ,  Trioctylmethylammonium chloride Solvents: Water ;  90 °C
Reference
Process for the production of 3,7-dialkylxanthines from 3-alkylxanthines
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Process for preparing 3-methyl-7-alkylxanthines
, Czechoslovakia, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Synthesis of compounds related to 4(5)-aminoimidazole-5(4)-carboxamides: part VI - synthesis of 3-(6-methoxy-8-quinolyl)-7-methylpurin-6(3H)-one
Sen, A. K.; et al, Indian Journal of Chemistry, 1984, (9), 870-3

Theobromine Raw materials

Theobromine Preparation Products

Theobromine Related Literature

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